molecular formula C14H12BNO4S B1351035 1-(Phenylsulfonyl)-2-indoleboronic acid CAS No. 342404-46-0

1-(Phenylsulfonyl)-2-indoleboronic acid

Cat. No. B1351035
M. Wt: 301.1 g/mol
InChI Key: HXWLCYMHOULBJZ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-indoleboronic acid, also known as 1-(Phenylsulfonyl)indole-2-boronic acid or 1-(Phenylsulfonyl)indole-2-boronic acid MIDA ester, is a chemical compound with the empirical formula C19H17BN2O6S . It is often used in Suzuki Cross-Coupling reactions .


Molecular Structure Analysis

The molecular weight of 1-(Phenylsulfonyl)-2-indoleboronic acid is 412.22 . The SMILES string representation of its structure is C[N]12CC(=O)O[B]1(OC(=O)C2)c3cc4ccccc4n3S(=O)(=O)c5ccccc5 .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-2-indoleboronic acid is a powder with a melting point of 159-165 °C . It has an assay of 96% .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Phenylsulfonyl compounds, such as Schiff bases, have significant pharmaceutical importance . They are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone .
    • These compounds have shown antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities .
    • The synthesis involves a condensation reaction between a primary amine and multiple carbonyl compounds .
    • The results have shown potential antibacterial, antifungal, and antiviral activities .
  • Organic Chemistry

    • Phenyl sulfonylacetophenone is considered one of the most important synthons in the field of synthetic organic chemistry .
    • It has been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
    • The synthesis involves reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .
    • The results have shown that it is a reactive intermediate in electrophilic reactions .
  • Material Science

    • Spirooxindole-based phenylsulfones have been synthesized for potential antiviral applications .
    • The synthesis involves a one pot–multi component [3+2] cycloaddition (32CA) reaction approach .
    • The results of this synthesis are still under investigation .
  • Antiviral Activity

    • Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
    • The compounds are prepared and tested against various viruses .
    • One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
  • Cross-Coupling Reactions

    • “1-(Phenylsulfonyl)-2-indoleboronic acid MIDA ester” is used in Suzuki-Miyaura cross-coupling reactions .
    • These reactions are important in organic chemistry, with applications in polymer science and in the fine chemicals and pharmaceutical industries .
    • The compound acts as a stable boronic acid surrogate for classically challenging cross-couplings .
  • Anticancer Activity

    • Indole derivatives have shown potential anticancer activity .
    • Various compounds are synthesized and tested against different cancer cell lines .
    • The results have shown potential anticancer activities .
  • Antimicrobial Activity

    • Indole derivatives possess various biological activities, including antimicrobial and antitubercular activities .
    • Various compounds are synthesized and tested against different microbial strains .
    • The results have shown potential antimicrobial activities .
  • Antidiabetic Activity

    • Indole derivatives have shown potential antidiabetic activity .
    • Various compounds are synthesized and tested for their antidiabetic properties .
    • The results have shown potential antidiabetic activities .
  • Antimalarial Activity

    • Indole derivatives have shown potential antimalarial activity .
    • Various compounds are synthesized and tested against different strains of malaria .
    • The results have shown potential antimalarial activities .
  • Anticholinesterase Activities

    • Indole derivatives have shown potential anticholinesterase activities .
    • Various compounds are synthesized and tested for their anticholinesterase properties .
    • The results have shown potential anticholinesterase activities .

Future Directions

The future directions of research involving 1-(Phenylsulfonyl)-2-indoleboronic acid could involve further exploration of its reactivity in catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

properties

IUPAC Name

[1-(benzenesulfonyl)indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLCYMHOULBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379906
Record name [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-2-indoleboronic acid

CAS RN

342404-46-0
Record name [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342404-46-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Knapp - 2012 - ideals.illinois.edu
Amphotericin B (AmB) represents a clinically vital but toxic antibiotic that additionally has the ability to form ion channels in biological membranes, a capacity normally associated with …
Number of citations: 0 www.ideals.illinois.edu

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